molecular formula C13H28NO10P B561684 (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt CAS No. 359435-45-3

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt

Cat. No.: B561684
CAS No.: 359435-45-3
M. Wt: 389.338
InChI Key: VPZKBMXIQJKYSY-CGXRMXJTSA-N
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Description

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt is a complex organic compound that features a cyclohexane ring bonded to an amine group and a phosphate group. This compound is notable for its intricate stereochemistry, which includes multiple chiral centers, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of the amine and phosphate groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can precisely control the reaction conditions, such as temperature, pressure, and pH. The use of high-throughput screening methods allows for the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the phosphate group to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine derivatives: Compounds with similar structures but different functional groups.

    Phosphate esters: Compounds containing phosphate groups attached to various organic moieties.

Uniqueness

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt is unique due to its specific stereochemistry and combination of functional groups. This uniqueness makes it a valuable compound for studying stereochemical effects in chemical reactions and biological processes.

Properties

IUPAC Name

cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O10P.C6H13N/c8-1-2(9)6-4(11)3(10)5(12)7(16-6)17-18(13,14)15;7-6-4-2-1-3-5-6/h2-12H,1H2,(H2,13,14,15);6H,1-5,7H2/t2-,3+,4+,5+,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZKBMXIQJKYSY-CGXRMXJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C(C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747864
Record name Cyclohexanamine--1-O-phosphono-alpha-D-manno-heptopyranose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359435-45-3
Record name Cyclohexanamine--1-O-phosphono-alpha-D-manno-heptopyranose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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